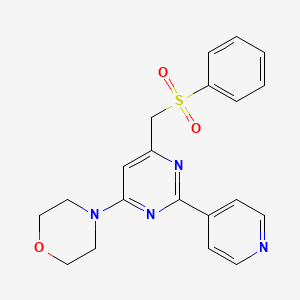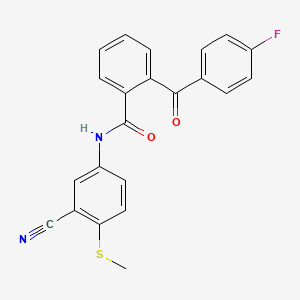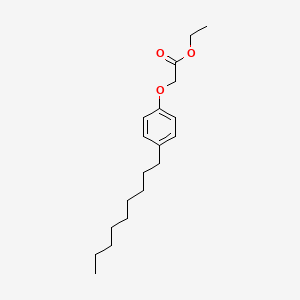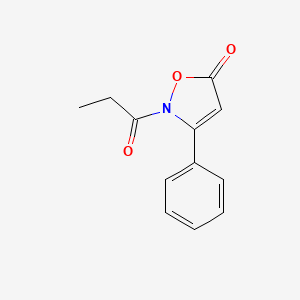
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate
Übersicht
Beschreibung
“3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate” is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H9Cl2NO4S and a molecular weight of 370.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate” include its molecular formula (C15H9Cl2NO4S) and molecular weight (370.21) . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Isoxazoline Derivatives and Biological Activity Isoxazolines, including derivatives related to the structure of interest, have been widely studied for their significant biological and medicinal properties. These compounds are known for their roles in various therapeutic applications such as antibacterial, antiviral, anti-inflammatory, and anticancer activities. For instance, isoxazoline-containing natural products have been explored as potential anticancer agents due to their efficacy in inhibiting the growth of cancer cells and tumors in biological systems (Kaur et al., 2014).
Synthesis and Evaluation of Isoxazol-5(4H)-ones The synthesis of isoxazolone derivatives, including the preparation of 4-arylmethylideneisoxazol-5(4H)-ones, highlights the versatile chemical transformations these compounds can undergo. These synthesized compounds have been evaluated for their antioxidant properties, showcasing the potential for isoxazolines and related compounds in creating molecules with beneficial oxidative stress mitigation effects (Laroum et al., 2019).
Natural Products Derived from Isoxazolin-5-one Research into natural products derived from isoxazolin-5-one and 3-nitropropanoic acid demonstrates the diversity of compounds produced by plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities, suggesting that derivatives of isoxazolines could have various scientific applications in studying and potentially mitigating toxic effects in biological systems (Becker et al., 2017).
Eigenschaften
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 2,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO4S/c16-11-6-7-14(12(17)8-11)23(19,20)22-15-9-13(18-21-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQNCZMEIXYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-isoxazolyl 2,4-dichlorobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)


![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)
![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)



